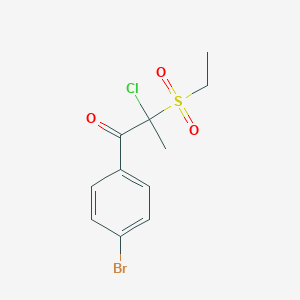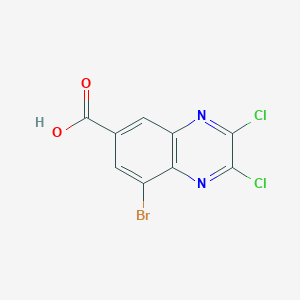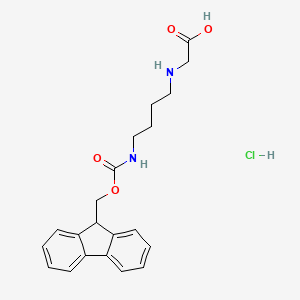
Fmoc-N-(4-aminobutyl)-glycine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N-(4-aminobutyl)-glycine hydrochloride is a compound used primarily in peptide synthesis. It is a derivative of glycine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and an aminobutyl side chain. The hydrochloride form enhances its solubility in aqueous solutions, making it easier to handle in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-(4-aminobutyl)-glycine hydrochloride typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected using the Fmoc group. This is achieved by reacting glycine with Fmoc-Cl in the presence of a base like sodium carbonate.
Aminobutylation: The protected glycine is then reacted with 4-aminobutylamine to introduce the aminobutyl side chain. This step often requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Hydrochloride Formation: The final product is converted to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
化学反应分析
Types of Reactions
Fmoc-N-(4-aminobutyl)-glycine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed using secondary amines like piperidine, allowing the free amino group to participate in further reactions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like EDCI or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling Reagents: EDCI, HATU, and DIC (diisopropylcarbodiimide) are frequently used in coupling reactions.
Major Products
The major products formed from these reactions are typically peptides or peptide derivatives, depending on the specific amino acids or peptides used in the coupling reactions.
科学研究应用
Chemistry
In chemistry, Fmoc-N-(4-aminobutyl)-glycine hydrochloride is used as a building block in the synthesis of complex peptides and proteins. Its Fmoc protecting group allows for stepwise assembly of peptide chains.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a precursor for the synthesis of peptide-based inhibitors and probes.
Medicine
In medicine, this compound is used in the development of peptide-based drugs. It is also employed in the synthesis of peptide vaccines and therapeutic peptides.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides for research and pharmaceutical applications. It is also utilized in the production of custom peptides for various applications.
作用机制
The mechanism of action of Fmoc-N-(4-aminobutyl)-glycine hydrochloride involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions.
相似化合物的比较
Similar Compounds
- Fmoc-N-(4-aminobutyl)-alanine hydrochloride
- Fmoc-N-(4-aminobutyl)-serine hydrochloride
- Fmoc-N-(4-aminobutyl)-threonine hydrochloride
Uniqueness
Fmoc-N-(4-aminobutyl)-glycine hydrochloride is unique due to its simple glycine backbone, which makes it a versatile building block in peptide synthesis. Its aminobutyl side chain provides additional functionalization options, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C21H25ClN2O4 |
|---|---|
分子量 |
404.9 g/mol |
IUPAC 名称 |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)butylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H24N2O4.ClH/c24-20(25)13-22-11-5-6-12-23-21(26)27-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,19,22H,5-6,11-14H2,(H,23,26)(H,24,25);1H |
InChI 键 |
CXBHDWWKCZCSCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCNCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B13011673.png)


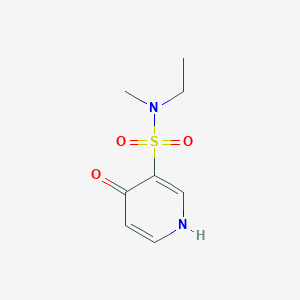

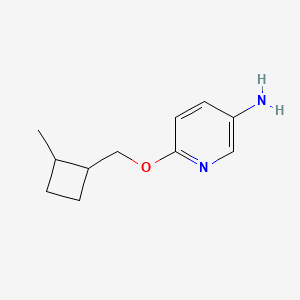

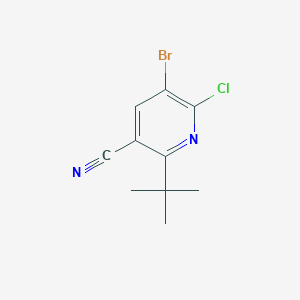
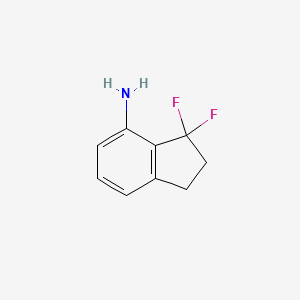
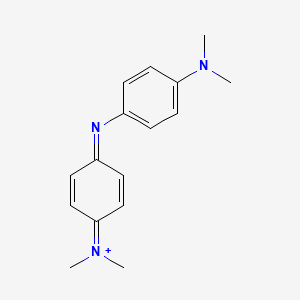
![3-Bromo-7-methoxy-5-methyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13011716.png)
